3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
The compound is a type of benzimidazolone, which is a class of heterocyclic aromatic organic compounds . Benzimidazolones are known to be potent, selective inhibitors of the Brpf1 Bromodomain . They are used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .
Synthesis Analysis
The synthesis of benzimidazolones involves the use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone . The synthesis process results in a series of different substituted benzamides .Molecular Structure Analysis
The molecular structure of benzimidazolones is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .Chemical Reactions Analysis
Benzimidazolones are known to be stable under ambient conditions and can form transparent and homogeneous films in thin-film transistors . They are efficient over a large range of polymers and small molecule derivatives .Physical and Chemical Properties Analysis
Benzimidazolones are generally considered to be air stable and soluble in established processing solvents . They have a high degree of stability under ambient conditions .Scientific Research Applications
Antimicrobial Activity
- Benzazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, showing significant effectiveness (Karalı et al., 2004).
Fluorescent Properties
- Certain derivatives of benzimidazole, which structurally relate to the compound, have been studied for their fluorescent properties. These studies have implications in the development of fluorescent whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).
Antidiabetic Activity
- Novel benzimidazole derivatives have been synthesized and evaluated for their potential antidiabetic activity, offering insights into new treatment avenues for diabetes (El Bakri et al., 2018).
Photo-Physical Characteristics
- Studies have been conducted on benzimidazole and benzoxazole derivatives to evaluate their photo-physical characteristics. Such research is vital for applications in materials science and photophysics (Padalkar et al., 2011).
Antioxidant and Antibacterial Activity
- Benzimidazole derivatives have been synthesized and their antioxidant and antibacterial activities investigated. Such compounds have shown potential in developing new therapeutic agents (Mavrova et al., 2015).
Mechanism of Action
Benzimidazoles, for instance, are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They are also the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Benzoxazoles, on the other hand, are a type of aromatic organic compound that contains a benzene-fused oxazole ring. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Benzimidazolones have a broad range of potential applications due to their chemical and physical properties. They are used as n-type dopants in organic and printed electronics , and as inhibitors of the Brpf1 Bromodomain . Future research may explore additional applications for these compounds in various fields.
Properties
IUPAC Name |
3-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-19-12-8-7-11(9-14(12)20(2)17(19)23)15(22)10-21-13-5-3-4-6-16(13)25-18(21)24/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOUNEAIAILSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CN3C4=CC=CC=C4OC3=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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